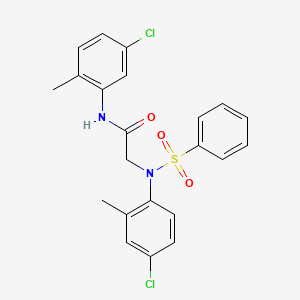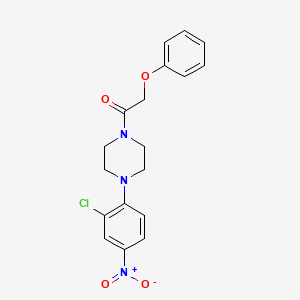
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide, also known as ACTB, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. In
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been proposed that its anti-inflammatory and analgesic effects are due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Additionally, its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may be beneficial in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease states. Additionally, its relatively simple synthesis method and moderate yield make it a cost-effective compound to produce. However, one limitation of using N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide and its potential applications in the treatment of various cancers. Finally, there is a need for the development of more effective delivery methods for N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide to overcome its limited solubility in water.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-chloro-2-aminobenzamide with acetic anhydride to form N-(4-acetylphenyl)-4-chloro-2-aminobenzamide. This intermediate is then reacted with sodium azide to yield N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide. The overall yield of this synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It has also been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase activity.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-4-chloro-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-10(23)11-2-5-13(6-3-11)19-16(24)14-7-4-12(17)8-15(14)22-9-18-20-21-22/h2-9H,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXOFWXXCUNRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5090882.png)
![ethyl 5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5090889.png)

![3-[4-(2-naphthoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5090911.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)

![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)

